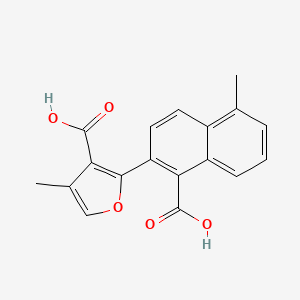
Tanshinoic acid A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is one of the three 11,12-seco-tanshinone derivatives isolated from this plant, along with tanshinoic acid B and tanshinoic acid C . Tanshinoic acid A is known for its potential biological activities and has been the subject of various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tanshinoic acid A can be synthesized through the isolation of its natural source, Salvia miltiorrhiza. The isolation process involves the extraction of the rhizomes followed by purification using spectroscopic techniques such as UV, IR, HRESIMS, and NMR . The specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature.
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from Salvia miltiorrhiza. The process involves large-scale cultivation of the plant, followed by harvesting and extraction of the rhizomes. The extracted compounds are then purified using industrial-scale chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Tanshinoic acid A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound include its oxidized and reduced derivatives. These derivatives are often studied for their enhanced biological activities and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Tanshinoic acid A has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical structure and reactivity. In biology, it is investigated for its potential to improve cell survival rates in models of neuronal damage . In medicine, this compound is explored for its potential therapeutic effects, including its anti-inflammatory and antioxidant properties . In industry, it is used in the development of new pharmaceuticals and as a reference compound in analytical studies.
Wirkmechanismus
The mechanism of action of tanshinoic acid A involves its interaction with various molecular targets and pathways. It is known to exert its effects through the modulation of signaling pathways such as the EGFR/Jak2/STATs pathway . Additionally, it has been shown to inhibit the glycolytic enzyme PKM2, which plays a role in cancer cell metabolism . These interactions contribute to its potential therapeutic effects, including anti-cancer and neuroprotective activities.
Vergleich Mit ähnlichen Verbindungen
Tanshinoic acid A is similar to other tanshinone derivatives, such as tanshinoic acid B and tanshinoic acid C . it is unique in its specific chemical structure and biological activities. Compared to other diterpenoid compounds, this compound has distinct reactivity and potential therapeutic applications. Similar compounds include methyl salvianolate A and methyl salvianolate C, which are also derived from Salvia miltiorrhiza and share some biological activities with this compound .
Conclusion
This compound is a significant compound with diverse scientific research applications. Its unique chemical structure and biological activities make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry. Further research is needed to fully understand its potential and to develop new applications for this compound.
Eigenschaften
Molekularformel |
C18H14O5 |
|---|---|
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
2-(1-carboxy-5-methylnaphthalen-2-yl)-4-methylfuran-3-carboxylic acid |
InChI |
InChI=1S/C18H14O5/c1-9-4-3-5-12-11(9)6-7-13(15(12)18(21)22)16-14(17(19)20)10(2)8-23-16/h3-8H,1-2H3,(H,19,20)(H,21,22) |
InChI-Schlüssel |
XYIAEAPWALFPFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC(=C(C2=CC=C1)C(=O)O)C3=C(C(=CO3)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



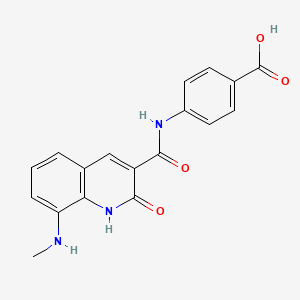
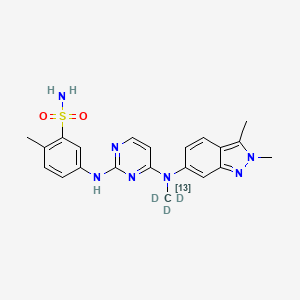
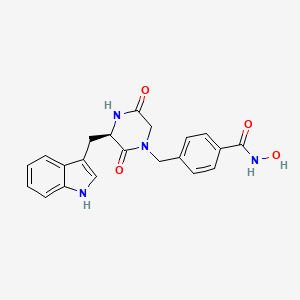

![N-[(3-Chlorophenyl)sulfonyl]-L-leucine](/img/structure/B12393503.png)
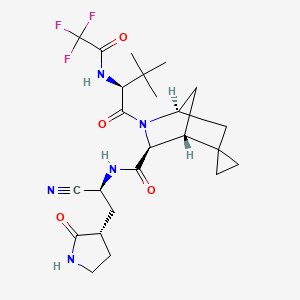
![[(2R)-2-hydroxy-3-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12393521.png)
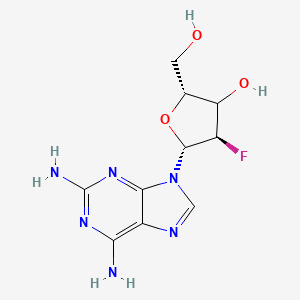
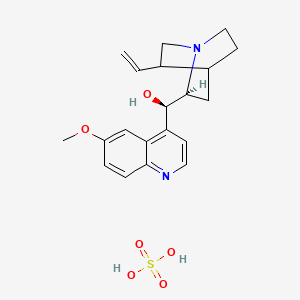
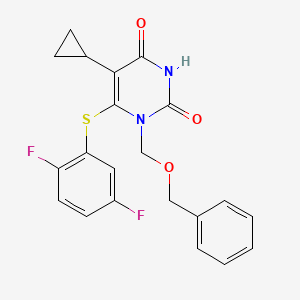

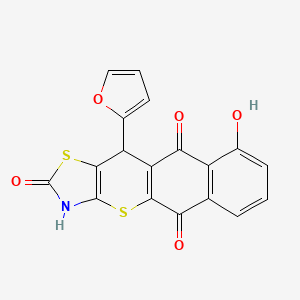
![[(2S,3R,4R,5R,7S,9S,10S,11R,12S,13R)-7-[[1-(benzenesulfonamido)-2-methylpropan-2-yl]carbamoyloxy]-2-[(1R)-1-[(2S,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxyethyl]-10-[(2S,3R,4Z,6R)-3-hydroxy-4-methoxyimino-6-methyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-6,14-dioxo-12-[[(2S,5R,7R)-2,4,5-trimethyl-1,4-oxazepan-7-yl]oxy]-oxacyclotetradec-4-yl] 3-methylbutanoate](/img/structure/B12393553.png)
